molecular formula C15H14N4O B12636839 3-(6-Methyl-2-benzimidazolyl)benzamidoxime

3-(6-Methyl-2-benzimidazolyl)benzamidoxime

Cat. No.: B12636839
M. Wt: 266.30 g/mol
InChI Key: NWAJCQOJIWXWPM-UHFFFAOYSA-N
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Description

3-(6-Methyl-2-benzimidazolyl)benzamidoxime is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is primarily used in laboratory settings for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2-benzimidazolyl)benzamidoxime typically involves the condensation of 6-methyl-2-benzimidazole with benzamidoxime. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired outcome .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for higher yields and cost-effectiveness. The production is carried out in well-equipped facilities with stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler benzimidazole derivatives .

Scientific Research Applications

3-(6-Methyl-2-benzimidazolyl)benzamidoxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methyl-2-benzimidazolyl)benzamidoxime is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N'-hydroxy-3-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide

InChI

InChI=1S/C15H14N4O/c1-9-5-6-12-13(7-9)18-15(17-12)11-4-2-3-10(8-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18)

InChI Key

NWAJCQOJIWXWPM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)/C(=N/O)/N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)C(=NO)N

Origin of Product

United States

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